12-Dehydroxyghalakinoside
Description
12-Dehydroxyghalakinoside is a cardenolide glycoside first isolated from the roots of Pergularia tomentosa (Asclepiadaceae family) alongside other cardenolides such as ghalakinoside, 6′-dehydroxyghalakinoside, and calactin . It has also been identified in Salsola tetragona (Amaranthaceae family), highlighting its distribution across plant families . Structurally, it is characterized by the absence of a hydroxyl group at position 12 compared to its parent compound, ghalakinoside (Figure 1). The compound was elucidated using 1D/2D-NMR and ESIMS, confirming its glycosidic linkage and aglycone core .
Biological studies demonstrate that this compound induces apoptotic cell death in Kaposi’s sarcoma cells, a property shared with other cardenolides isolated from Pergularia tomentosa .
Properties
Molecular Formula |
C29H42O10 |
|---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
3-[(1S,3R,5S,7S,9R,10S,12R,14R,15S,18R,19R,22S,23R)-9,10,22-trihydroxy-7,14-bis(hydroxymethyl)-18-methyl-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one |
InChI |
InChI=1S/C29H42O10/c1-26-6-4-19-20(28(26,34)7-5-18(26)15-8-24(33)36-13-15)3-2-16-9-21-22(11-27(16,19)14-31)39-29(35)23(32)10-17(12-30)37-25(29)38-21/h8,16-23,25,30-32,34-35H,2-7,9-14H2,1H3/t16-,17-,18+,19-,20+,21+,22+,23+,25-,26+,27+,28-,29-/m0/s1 |
InChI Key |
HIFCBBCVEWARQA-KQERWQABSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC[C@@H]5[C@@]3(C[C@@H]6[C@@H](C5)O[C@H]7[C@@](O6)([C@@H](C[C@H](O7)CO)O)O)CO |
Canonical SMILES |
CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5C3(CC6C(C5)OC7C(O6)(C(CC(O7)CO)O)O)CO |
Synonyms |
12-dehydroxyghalakinoside |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparisons
12-Dehydroxyghalakinoside belongs to a class of cardenolides with modifications in hydroxylation patterns on the aglycone (steroid backbone) or sugar moieties. Key structural analogs include:
Ghalakinoside: The parent compound, retaining a hydroxyl group at position 12.
6′-Dehydroxyghalakinoside: Lacks a hydroxyl group at the 6′ position of the sugar moiety instead of the aglycone.
Calactin: Features a distinct glycosylation pattern (3′-O-β-D-glucopyranosyl group) and is a well-studied cardenolide with cytotoxic properties.
Functional Implications of Structural Differences
- Position of Dehydroxylation: The absence of a hydroxyl group at C12 (aglycone) in this compound may alter its binding affinity to Na+/K+-ATPase compared to ghalakinoside. In contrast, 6′-dehydroxyghalakinoside’s modification on the sugar moiety likely affects solubility and membrane permeability .
- Biological Potency: While all compounds from P.
Taxonomic Distribution
This compound is notable for its occurrence in both Asclepiadaceae and Amaranthaceae families, whereas most cardenolides are restricted to Asclepiadaceae and Apocynaceae . This broader distribution suggests evolutionary adaptability in biosynthesis pathways.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
